(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide
Description
This compound belongs to the benzothiazole class, characterized by a sulfamoyl group at position 6 and a 2-methoxyethyl substituent on the nitrogen at position 3 of the benzothiazole ring. The Z-configuration of the imine moiety and the propanamide side chain contribute to its unique physicochemical properties, including solubility and receptor-binding affinity.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-3-12(17)15-13-16(6-7-20-2)10-5-4-9(22(14,18)19)8-11(10)21-13/h4-5,8H,3,6-7H2,1-2H3,(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHICSKUMLWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[d]thiazole core substituted with a sulfamoyl group and a methoxyethyl chain. The IUPAC name highlights its complex arrangement, which contributes to its biological properties.
Molecular Formula
- C : 15
- H : 18
- N : 2
- O : 3
- S : 1
Physical Properties
- Purity : Typically around 95%
- Form : Solid
Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
- Antitumor Activity : Preliminary studies indicate cytotoxic effects against tumor cells, which may be attributed to the inhibition of specific cellular pathways involved in cancer progression.
- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit enzymes such as urease and certain kinases, which are crucial in various metabolic processes.
Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Studies : In vitro assays demonstrated that certain benzo[d]thiazole derivatives possess significant cytotoxicity against human cancer cell lines. For instance, derivatives showed selective toxicity towards tumor cells while sparing normal cells, indicating a potential therapeutic window .
- Antimicrobial Activity : Research highlighted that some benzo[d]thiazole compounds exhibit strong antibacterial properties against pathogens like Helicobacter pylori. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Enzyme Inhibition : Studies on urease inhibition have shown that specific structural modifications enhance potency against urease, which is implicated in various diseases including kidney stones and gastric disorders .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The study concluded that further investigation could lead to the development of novel anticancer therapies based on this scaffold.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of the compound against Helicobacter pylori. The findings revealed that it exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment for infections resistant to conventional therapies.
Data Summary Table
Comparison with Similar Compounds
Core Structural Modifications
The following table highlights key structural and molecular differences between the target compound and its closest analogs:
Key Observations :
- Position 6 Modifications: The sulfamoyl group (SO₂NH₂) in the target and one analog contrasts with methylsulfonyl (SO₂CH₃) in another, affecting electron-withdrawing properties and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound may confer better solubility in polar solvents compared to the phenylsulfonyl or allyl groups in analogs .
- Bioactivity: While the target compound’s activity is unspecified, analogs like the STING agonist in exhibit immunomodulatory effects via interferon signaling, suggesting a possible shared mechanism .
- Stability : The Z-configuration of the imine moiety in the target compound likely enhances stability compared to E-isomers, as observed in triazole-based analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
